molecular formula C23H23N5O4S2 B10878435 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B10878435
M. Wt: 497.6 g/mol
InChI Key: HLMSWANXWYZNJL-UHFFFAOYSA-N
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Description

2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a thiadiazole ring, a pyrazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting 3,5-dimethoxybenzohydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

    Coupling Reaction: The thiadiazole and pyrazole intermediates are then coupled using a suitable linker, such as chloroacetyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrazole ring.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions in the active site of enzymes, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • 2-Hydroxy-2-methylpropiophenone
  • 2,2-Dimethoxy-2-phenylacetophenone

Uniqueness

The unique combination of the thiadiazole and pyrazole rings in 2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H23N5O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C23H23N5O4S2/c1-14-20(22(30)28(27(14)2)16-8-6-5-7-9-16)24-19(29)13-33-23-26-25-21(34-23)15-10-17(31-3)12-18(11-15)32-4/h5-12H,13H2,1-4H3,(H,24,29)

InChI Key

HLMSWANXWYZNJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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